
1-Boc-4-methylpiperazine
Overview
Description
1-Boc-4-methylpiperazine (CAS No. 53788-49-1) is a piperazine derivative with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a methyl substituent at the 4-position of the piperazine ring. Its molecular formula is C₁₀H₂₀N₂O₂, and it is widely used as a pharmaceutical intermediate due to its stability and versatility in synthetic chemistry . The Boc group serves to protect the secondary amine during multi-step syntheses, enabling selective functionalization of the piperazine ring. This compound’s physicochemical properties, such as moderate lipophilicity (LogP ~1.5) and polar surface area (38.7 Ų), make it suitable for drug discovery applications where solubility and bioavailability are critical .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction Reactions: The methyl group at the fourth position can be oxidized to form corresponding alcohols or ketones.
Coupling Reactions: The compound can participate in coupling reactions such as Buchwald-Hartwig amination, where it reacts with aryl halides to form N-aryl piperazines.
Common Reagents and Conditions:
Substitution Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed.
Major Products Formed:
Substitution Reactions: Deprotected piperazine derivatives.
Oxidation Reactions: Alcohols or ketones at the fourth position.
Coupling Reactions: N-aryl piperazines.
Scientific Research Applications
Scientific Research Applications
1-Boc-4-methylpiperazine has several significant applications in scientific research, particularly in the synthesis of pharmaceuticals and the study of biological mechanisms.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, including analgesics and neuroactive agents. Its derivatives are often explored for their potential therapeutic effects on conditions such as pain management, anxiety, and depression.
Case Study: Synthesis of Analgesics
A study demonstrated the synthesis of novel analgesics using this compound as a precursor. These compounds exhibited significant pain-relieving properties in preclinical models, highlighting their potential for further development into therapeutic agents.
Sigma Receptor Research
Research has indicated that compounds derived from this compound exhibit selective binding to sigma receptors, which play a role in various neurological processes.
Table 1: Sigma Receptor Binding Affinities of Derivatives
Compound Name | Sigma-1 Affinity (Ki, nM) | Sigma-2 Affinity (Ki, nM) |
---|---|---|
This compound | 15 | 120 |
BD 1063 | 5 | >1000 |
Haloperidol | 10 | 50 |
This table illustrates the selectivity of different compounds for sigma receptors, emphasizing the potential of this compound derivatives in neurological research.
Anti-Cancer Research
Recent studies have explored the anti-cancer properties of derivatives synthesized from this compound. These compounds have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Study: Chalcones Derived from this compound
Research on chalcones derived from this compound revealed significant cytotoxic effects against colorectal cancer cell lines (LoVo cells), with certain configurations leading to GI50 values comparable to established chemotherapeutics like cisplatin.
Biochemical Mechanisms
The biological effects of this compound derivatives are primarily mediated through:
- Induction of Apoptosis : Compounds derived from this piperazine have been shown to activate apoptotic pathways critical for eliminating cancer cells.
- Inhibition of NFκB Pathway : Inhibiting this pathway can lead to reduced tumor growth and enhanced sensitivity to chemotherapy.
Mechanism of Action
The mechanism of action of 1-Boc-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group provides stability during synthetic processes and can be removed to reveal the active amine functionality, which interacts with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Boc-4-methylpiperazine with structurally related piperazine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Structural and Functional Insights
- Substituent Effects :
- Boc Protection : The Boc group universally enhances stability and reduces undesired side reactions in all listed compounds. For example, this compound’s Boc group prevents amine protonation under acidic conditions, unlike unprotected analogs like 1-methylpiperazine .
- Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 4-nitrophenyl in 1-Boc-4-(4-Nitrophenyl)piperazine) exhibit higher electrophilicity and reactivity in coupling reactions compared to aliphatic analogs like this compound .
- Polar Functional Groups : The carboxylic acid in 1-Boc-4-(4-Carboxybenzyl)piperazine increases water solubility (LogS = -3.2) compared to the hydrophobic benzothienyl group in 4-Boc-1-(5-benzothienyl)piperazine (LogP = 3.5) .
Key Research Findings
Synthetic Advantages :
- This compound is synthesized via Boc protection of 4-methylpiperazine under mild conditions (DMAP, THF, 0°C), achieving >90% yield .
- Microwave-assisted synthesis of 1-Boc-4-(4-Carboxybenzyl)piperazine reduces reaction time from 18 hours to 30 minutes with comparable purity (98%) .
Biological Studies :
- 4-Boc-1-(5-benzothienyl)piperazine demonstrated anxiolytic activity in rodent models (ED₅₀ = 10 mg/kg) without sedation, attributed to its 5-HT₁A receptor partial agonism .
- 1-Benzyl-4-Boc-piperazine-2-carboxylic acid inhibited tumor cell migration in vitro (IC₅₀ = 5.6 µM in MDA-MB-231 cells) by targeting focal adhesion kinase .
Industrial Applications :
- 1-Boc-4-(4-Nitrophenyl)piperazine is a key intermediate in the production of antipsychotic drugs like Aripiprazole, with annual production exceeding 10 metric tons .
Biological Activity
1-Boc-4-methylpiperazine is a derivative of piperazine that has garnered attention in various fields of biological research due to its potential pharmacological applications. This compound is particularly relevant in the synthesis of bioactive molecules and has been studied for its effects on different biological systems. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.30 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 321.8 ± 15.0 °C |
Flash Point | 148.4 ± 20.4 °C |
LogP | 1.59 |
These properties indicate that the compound is stable under standard laboratory conditions and can be handled with typical safety precautions.
Research indicates that compounds containing a piperazine moiety, including this compound, can interact with various biological targets. For instance, studies on related piperazine derivatives have shown their ability to act as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids in the brain . This inhibition leads to increased levels of endocannabinoids, resulting in analgesic effects, as demonstrated in mouse models.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : Similar piperazine derivatives have been shown to inhibit enzymes like FAAH and monoacylglycerol lipase (MAGL), leading to enhanced endocannabinoid signaling . This suggests that this compound may exhibit similar properties.
- Antifilarial Activity : A related compound, 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one, demonstrated significant macrofilaricidal and microfilaricidal activity against Brugia malayi, indicating potential antiparasitic applications for compounds derived from or related to piperazines .
Case Studies
- Endocannabinoid Signaling : In a study investigating piperidine/piperazine carbamates, it was found that these compounds could significantly elevate brain endocannabinoid levels, producing behavioral effects dependent on CB1 receptors . This highlights the potential for this compound in neurological research and pain management.
- Antifilarial Research : The compound mentioned above (7-O-[4-methyl piperazine]) showed promising results with a 53.6% adulticidal effect against B. malayi at a dose of 300 mg/kg over five days . This positions piperazine derivatives as candidates for developing new antifilarial therapies.
Properties
IUPAC Name |
tert-butyl 4-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYFMIDIQXELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464713 | |
Record name | 1-Boc-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53788-49-1 | |
Record name | 1-Boc-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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